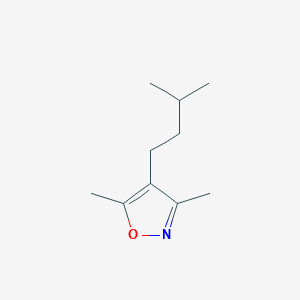

4-Isopentyl-3,5-dimethylisoxazole

Description

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3,5-dimethyl-4-(3-methylbutyl)-1,2-oxazole |

InChI |

InChI=1S/C10H17NO/c1-7(2)5-6-10-8(3)11-12-9(10)4/h7H,5-6H2,1-4H3 |

InChI Key |

DCERTATUPWSDGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(C)C |

Origin of Product |

United States |

Preparation Methods

Nitrosohalide Addition and Cyanide-Mediated Cyclization

A classical and well-documented method involves the formation of a nitrosohalide addition product from an alkene precursor, followed by displacement with cyanide to induce ring closure and isomerization, yielding the isoxazole ring system.

- Starting with trans-butene-2 (or a suitable alkene analog bearing the isopentyl substituent), nitrosyl chloride is added at low temperature (-15 to 5 °C) in methylene chloride to form a nitrosohalide intermediate.

- The intermediate is then treated with sodium cyanide in refluxing methanol or aqueous methanol for about 30 minutes. This step displaces the halide, induces ring closure, and isomerizes the double bonds to form the isoxazole ring.

- The crude product can be purified or used directly for further functionalization.

This method yields up to 77% of 5-amino-3,4-dimethylisoxazole, which is structurally close to the target compound and can be modified to introduce the isopentyl group at the 4-position.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | trans-butene-2 + nitrosyl chloride | Formation of nitrosohalide intermediate | ~97% |

| 2 | Sodium cyanide in refluxing methanol | Cyclization to 5-amino-3,4-dimethylisoxazole | Up to 77% |

Note: The isopentyl substituent can be introduced via appropriate alkene precursors or subsequent alkylation steps.

Sulfochlorination and Amination Reactions

Another approach involves functional group transformations on the isoxazole ring:

- Sulfochlorination: Reacting 3,5-dimethylisoxazole with chlorosulfonic acid introduces a sulfonyl chloride group at the 4-position.

- Amination: Subsequent reaction with amines or other nucleophiles can modify the sulfonyl chloride to introduce desired substituents, including isopentyl groups or related moieties.

This method is useful for preparing sulfonyl derivatives of 3,5-dimethylisoxazole, which can be further elaborated to 4-substituted isoxazoles.

One-Pot Three-Component Synthesis in Deep Eutectic Solvents (DES)

Recent advances have demonstrated environmentally friendly and efficient synthesis of 3,5-disubstituted isoxazoles using deep eutectic solvents such as choline chloride:urea mixtures.

- Aldehydes, hydroxylamine, and sodium hydroxide are combined in DES at 50 °C to form oximes.

- N-chlorosuccinimide (NCS) is added to chlorinate the oxime intermediate.

- Addition of alkynes or alkenes leads to cyclization and formation of 3,5-disubstituted isoxazoles.

- The reaction proceeds under mild conditions with good regioselectivity and yields, and the DES can be recycled multiple times without loss of efficiency.

This method can be adapted to synthesize 4-substituted 3,5-dimethylisoxazoles by selecting appropriate aldehydes and alkynes/alkenes bearing the isopentyl group.

| Component | Role | Conditions |

|---|---|---|

| Aldehyde | Oxime precursor | 50 °C, 1 hour |

| Hydroxylamine | Oxime formation reagent | |

| Sodium hydroxide | Base | |

| N-chlorosuccinimide | Chlorination agent | 3 hours, 50 °C |

| Alkyne/Alkene | Cyclization partner | 4 hours, 50 °C |

| Choline chloride:urea | Deep eutectic solvent (DES) | Recyclable solvent |

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitrosohalide addition + cyanide cyclization | Alkene + nitrosyl chloride + NaCN in MeOH reflux | High yield, well-established | Requires handling toxic cyanide |

| Sulfochlorination + amination | 3,5-dimethylisoxazole + chlorosulfonic acid + amines | Functional group versatility | Multi-step, harsh reagents |

| One-pot synthesis in DES | Aldehyde + hydroxylamine + NCS + alkyne/alkene in DES | Environmentally friendly, mild conditions, recyclable solvent | Requires optimization for specific substituents |

Research Findings and Optimization Notes

- The nitrosohalide addition method achieves high purity and yield when sodium cyanide is used with a slight excess (10-50%) and refluxed for about 30 minutes.

- Deep eutectic solvents provide a green chemistry alternative, enabling metal-free synthesis with good regioselectivity and recyclability of the solvent system.

- Sulfochlorination reactions require careful temperature control (room temperature to 110 °C) and subsequent quenching steps to avoid decomposition and side reactions.

- The choice of alkene or alkyne precursors is critical to introduce the isopentyl group at the 4-position effectively.

Chemical Reactions Analysis

Types of Reactions

4-Isopentyl-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Halogenation and other substitution reactions are common, leading to derivatives like 4-iodo-3,5-dimethylisoxazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.

Scientific Research Applications

4-Isopentyl-3,5-dimethylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopentyl-3,5-dimethylisoxazole involves its interaction with molecular targets such as bromodomain-containing proteins. It acts as an inhibitor by binding to the acetyl-lysine recognition site, thereby preventing the interaction of these proteins with acetylated histones . This inhibition can lead to the modulation of gene expression and has potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Analogues in Bromodomain Inhibition

3,5-Dimethylisoxazole derivatives are prominent in bromodomain and extra-terminal (BET) protein inhibitors. Key analogues include:

Key Findings :

- The 3,5-dimethylisoxazole core is critical for mimicking acetyl-lysine in BET proteins.

- Substitution at the 4-position (e.g., phenyl, isopentyl) modulates binding efficiency and selectivity. For example, I-BET151’s phenyl urea group enhances affinity, while the isopentyl group in 4-isopentyl-3,5-dimethylisoxazole may improve lipophilicity and membrane permeability .

Immune-Modulating Derivatives

7-Amino-3,5-dimethylisoxazole derivatives exhibit immunoregulatory properties:

Enzyme Inhibitors

- Sulfanyl bis-3,5-dimethylisoxazole : Inhibits α-amylase (IC₅₀ ~10 µM), offering a strategy to manage type 2 diabetes by slowing carbohydrate digestion .

- Pyroxasulfone : A herbicidal 4,5-dihydro-5,5-dimethylisoxazole derivative used in agriculture. Its sulfonyl group enhances soil residual activity, unlike 4-isopentyl derivatives .

Antitumor Agents

- N-1-(3,5-Dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-triazol-3-yl)propanamides show antitumor activity by targeting cell proliferation pathways. The 4-amino substituent in these compounds is critical for binding .

Physicochemical Properties

Key Insights :

- Bulkier 4-substituents (e.g., isopentyl) increase hydrophobicity compared to bromo or methylenedioxyphenyl groups.

- Higher LogP values may enhance blood-brain barrier penetration but reduce aqueous solubility.

Q & A

Q. What are the standard synthetic routes for 4-Isopentyl-3,5-dimethylisoxazole?

- Methodological Answer : The synthesis typically involves cycloaddition reactions or functionalization of preformed isoxazole cores. For example:

- Cycloaddition : Nitrile oxides generated in situ react with alkynes under hypervalent iodine (e.g., PhI(OAc)₂) catalysis to form 3,5-disubstituted isoxazoles. Solvent screening (e.g., DCM, THF) and stoichiometric control are critical for regioselectivity and yield optimization .

- Functionalization : 4-Amino-3,5-dimethylisoxazole derivatives can be synthesized via reduction of nitro precursors (e.g., Zn/NH₄Cl in H₂O) or diazonium salt reactions with nitrosobenzene to introduce arylazo groups .

Q. Key Data :

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cycloaddition | 65–85% | PhI(OAc)₂, DCM, RT | |

| Reduction | 75% | Zn/NH₄Cl, H₂O, RT |

Q. What spectroscopic techniques are used to characterize 4-Isopentyl-3,5-dimethylisoxazole?

- Methodological Answer :

- NMR : -NMR identifies substituent patterns (e.g., singlet for methyl groups at δ 2.1–2.3 ppm, multiplet for isopentyl protons at δ 1.2–1.6 ppm). -NMR confirms carbonyl or aromatic carbons .

- IR : Stretching frequencies for isoxazole rings (e.g., C=N at ~1600 cm, C-O at ~1250 cm) .

- HPLC/GC : Purity analysis (>98% by HPLC or GC) is standard, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How do structural modifications at the 4-isopentyl position influence BET bromodomain binding affinity?

- Methodological Answer : SAR studies reveal that substituent bulk and hydrophobicity at the 4-position significantly modulate BET inhibition. For example:

- 4-Aryl Derivatives : Electron-withdrawing groups (e.g., CF₃) enhance binding (K ~200–790 nM) by interacting with hydrophobic pockets in the bromodomain .

- 4-Alkyl Chains : Longer chains (e.g., isopentyl) improve membrane permeability but may reduce solubility. Computational docking (e.g., using Discovery Studio) guides optimization .

Contradictions : Some studies report conflicting data on optimal chain length due to assay variability (e.g., fluorescence polarization vs. ITC). Standardized protocols for protein-ligand binding assays are recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for isoxazole derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for α-amylase inhibition studies) and control compounds to normalize activity measurements .

- Structural Verification : Confirm compound identity via X-ray crystallography (e.g., 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole structure resolved to 0.8 Å resolution) to rule out isomerization or degradation .

- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., enzymatic IC vs. cellular EC) to identify outliers .

Q. What strategies optimize regioselectivity in cycloaddition reactions for isoxazole synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nitrile oxide stability, improving regioselectivity for 3,5-substitution .

- Catalyst Screening : Hypervalent iodine reagents (e.g., PhI(OAc)₂) reduce side reactions compared to traditional bases like NaHCO₃ .

- Computational Modeling : DFT calculations predict transition-state energies to guide substituent placement (e.g., electron-rich alkynes favor 4-substitution) .

Data Contradiction Analysis

Q. Why do reported yields for 4-arylazo-3,5-diaminoisoxazole syntheses vary widely (65–75%)?

- Critical Factors :

- Reaction Time : Extended reflux (>18 hours) improves conversion but risks decomposition (e.g., IR monitoring for CO band shifts at ~1710 cm) .

- Purification : Crystallization solvent choice (e.g., water-ethanol vs. acetonitrile) affects recovery rates and purity .

Resolution : Validate protocols via reproducibility trials and LC-MS tracking of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.